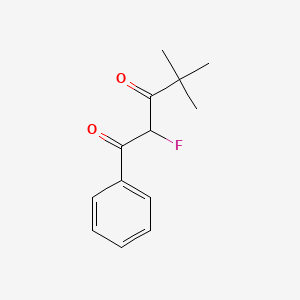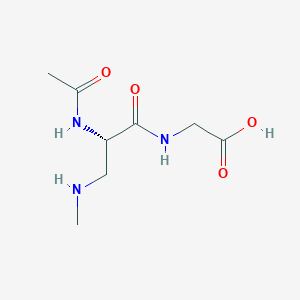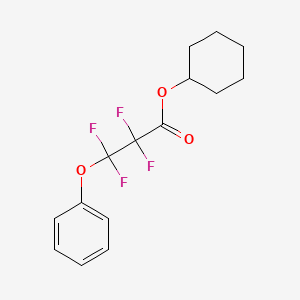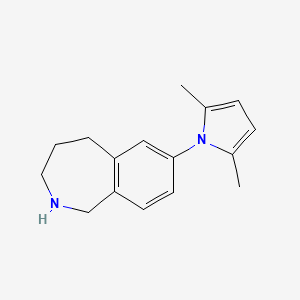![molecular formula C23H20O4 B12591129 4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate CAS No. 331622-73-2](/img/structure/B12591129.png)
4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl prop-2-enoate group attached to a bisphenol derivative, which contributes to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate typically involves the reaction of 4-hydroxybenzaldehyde with acetophenone under basic conditions to form the intermediate 1,1-bis(4-hydroxyphenyl)ethyl. This intermediate is then esterified with prop-2-enoic acid to yield the final product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): Similar structure but lacks the prop-2-enoate group.
Bisphenol F (BPF): Similar bisphenol core but different substituents.
Bisphenol S (BPS): Sulfonated derivative of bisphenol.
Uniqueness
4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to other bisphenol derivatives .
Eigenschaften
CAS-Nummer |
331622-73-2 |
|---|---|
Molekularformel |
C23H20O4 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[4-[1,1-bis(4-hydroxyphenyl)ethyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C23H20O4/c1-3-22(26)27-21-14-8-18(9-15-21)23(2,16-4-10-19(24)11-5-16)17-6-12-20(25)13-7-17/h3-15,24-25H,1H2,2H3 |
InChI-Schlüssel |
XRKFJBQPEIVLFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)

![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)





![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)
